molecular formula C10H12O B1355547 5-Methyl-2,3-dihydro-1H-inden-1-ol CAS No. 33781-37-2

5-Methyl-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1355547
CAS No.: 33781-37-2
M. Wt: 148.2 g/mol
InChI Key: LFEMDSQMJJGXAK-UHFFFAOYSA-N
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Description

5-Methyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H12O It is a derivative of indan, featuring a hydroxyl group (-OH) attached to the first carbon of the indan ring system and a methyl group (-CH3) at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 5-Methyl-2,3-dihydro-1H-inden-1-one. One common method is the catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas. Another approach involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 5-Methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: The compound can be further reduced to form 5-Methyl-2,3-dihydro-1H-indane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 5-Methyl-2,3-dihydro-1H-inden-1-one.

    Reduction: 5-Methyl-2,3-dihydro-1H-indane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 5-Methyl-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic indan ring system allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-inden-1-ol: Lacks the methyl group at the fifth position.

    5-Methyl-2,3-dihydro-1H-inden-1-one: Contains a carbonyl group instead of a hydroxyl group.

    5-Methyl-2,3-dihydro-1H-indane: Lacks the hydroxyl group.

Uniqueness

5-Methyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both a hydroxyl group and a methyl group on the indan ring system. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-methyl-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-2-4-9-8(6-7)3-5-10(9)11/h2,4,6,10-11H,3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEMDSQMJJGXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20491552
Record name 5-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33781-37-2
Record name 5-Methyl-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20491552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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